Cas no 82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-)

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- structure
82-10-0 structure
Product Name:[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
CAS No:82-10-0
MF:C23H22O7
MW:410.416587352753
CID:730845
PubChem ID:442824
Update Time:2025-04-19

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Chemical and Physical Properties

Names and Identifiers

    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(
    • 11-HYDROXYROTENONE
    • Sumatrol
    • Q27108358
    • SCHEMBL4739987
    • SUMATROL [MI]
    • 69G1LPQ7X0
    • (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE, 1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R,6AS,12AS)-
    • UNII-69G1LPQ7X0
    • (2R-(2.ALPHA.,6A.ALPHA.,12A.ALPHA.))-1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-(1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE
    • DivK1c_006541
    • CHEMBL518045
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-5-hydroxy-2-isopropenyl-8,9-dimethoxy-, (-)-
    • (-)-11-hydroxyrotenone
    • (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
    • DTXSID90231503
    • 82-10-0
    • CHEBI:9358
    • LMPK12060024
    • SUMATROL, (-)-
    • KBio1_001485
    • (-)-sumatrol
    • SpecPlus_000445
    • XS161532
    • 11-hydroxy-rotenone
    • Inchi: 1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
    • InChI Key: ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
    • SMILES: O1C2C(=C(C=C3C=2C[C@H](C(=C)C)O3)O)C([C@H]2C3C=C(C(=CC=3OC[C@@H]12)OC)OC)=O

Computed Properties

  • Exact Mass: 410.13655304g/mol
  • Monoisotopic Mass: 410.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Melting Point: 195-196°; mp 183°; melts again at 194°
  • Specific Rotation: D20 -182° (c = 2.84 in benzene)

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Related Literature

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd